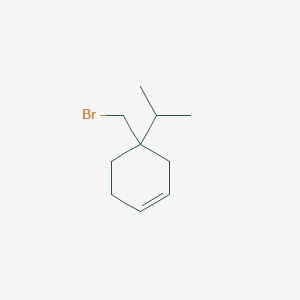

4-(Bromomethyl)-4-(propan-2-yl)cyclohex-1-ene

Description

4-(Bromomethyl)-4-(propan-2-yl)cyclohex-1-ene is a brominated cyclohexene derivative with the molecular formula C₁₀H₁₅Br and a molecular weight of 215.13 g/mol . Its CAS registry number is 1936238-55-9, and it is identified by the MDL number MFCD30312447 . The compound features a cyclohexene ring substituted with a bromomethyl (-CH₂Br) group and an isopropyl (-CH(CH₃)₂) group at the 4-position. This structure renders it valuable in organic synthesis, particularly in alkylation and cross-coupling reactions, where the bromomethyl group acts as a reactive handle for further functionalization.

Properties

Molecular Formula |

C10H17Br |

|---|---|

Molecular Weight |

217.15 g/mol |

IUPAC Name |

4-(bromomethyl)-4-propan-2-ylcyclohexene |

InChI |

InChI=1S/C10H17Br/c1-9(2)10(8-11)6-4-3-5-7-10/h3-4,9H,5-8H2,1-2H3 |

InChI Key |

AJIGXJSJNXPNAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCC=CC1)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

(S)-1-(Bromomethyl)-4-(prop-1-en-2-yl)cyclohex-1-ene

- Molecular Formula : C₁₀H₁₅Br

- Key Features : Contains a prop-1-en-2-yl (isopropenyl) group instead of isopropyl. The double bond in the substituent enhances electron-withdrawing effects, altering reactivity in carboxylation reactions.

- Synthesis : Prepared via Appel conditions (triphenylphosphine/NBS) with a 51–77% yield .

- Applications : Used in zinc-mediated carboxylations to synthesize β-lactones with 65% yield and 4:1 diastereomeric ratio (dr) .

rac-(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohex-1-ene

- Molecular Formula : C₉H₁₂BrF₃

- Key Features : Substitution with a trifluoromethyl (-CF₃) group increases electronegativity and metabolic stability compared to the isopropyl group.

- Molecular Weight : 179.06 g/mol .

- Applications : Likely used in fluorinated drug candidates due to the CF₃ group’s bioavailability-enhancing properties.

Compounds with Varying Substituents

1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene

- Molecular Formula : C₁₀H₁₆

- Key Features : Replaces the bromomethyl group with a methyl (-CH₃) and introduces a propan-2-ylidene (isopropylidene) moiety. Lacks a halogen, reducing reactivity in substitution reactions.

- Applications: Potential intermediate in terpene synthesis or fragrance chemistry .

4-Ethenyl-4-methyl-3-(prop-1-en-2-yl)-1-(propan-2-yl)cyclohex-1-ene

- Molecular Formula : C₁₅H₂₂

- Key Features : Incorporates ethenyl (-CH₂CH₂) and methyl groups, creating a sterically crowded cyclohexene ring.

- Applications: May serve as a precursor for polycyclic terpenoids or natural product analogs .

Bicyclic Derivatives

2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene

- Molecular Formula : C₁₀H₁₅Br

- Key Features: Features a bicyclo[3.1.1]heptene core instead of a monocyclic system. The rigid bicyclic structure impacts conformational flexibility and reactivity.

- Synthesis : 72% yield via methods analogous to allylic bromides .

- Applications : Useful in synthesizing rigid scaffolds for drug discovery or materials science .

Research Findings and Data

Table 1: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.